molecular formula C21H17N5O4S2 B2835004 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide CAS No. 477538-95-7

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide

Cat. No.: B2835004
CAS No.: 477538-95-7
M. Wt: 467.52
InChI Key: FKSSRZYGSWSQQI-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide is a complex organic compound featuring a benzothiazole and thiazole moiety linked to a morpholino and nitro-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Thiazole Ring Formation: The benzothiazole intermediate is then reacted with a thioamide in the presence of a dehydrating agent to form the thiazole ring.

    Coupling with Nitrobenzamide: The resulting compound is coupled with 4-morpholino-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products

    Reduction of Nitro Group: Produces the corresponding amine derivative.

    Substitution of Morpholino Group: Yields various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Results in the formation of 4-morpholino-3-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Biological Studies: Used in studies to understand the interaction of benzothiazole and thiazole derivatives with biological targets.

    Chemical Biology: Employed as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s benzothiazole and thiazole rings are known to interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to reduced inflammation or the induction of apoptosis in cancer cells. The nitro group may also play a role in the compound’s bioactivity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole core but differ in the substituents attached to the benzamide moiety.

    Thiazole Derivatives: Compounds such as thiazole-based inhibitors of kinases and other enzymes.

    Morpholino Substituted Benzamides: Similar compounds with morpholino groups attached to different positions on the benzamide ring.

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide is unique due to the combination of its benzothiazole and thiazole rings with a morpholino and nitro-substituted benzamide. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S2/c27-19(13-5-6-16(17(11-13)26(28)29)25-7-9-30-10-8-25)24-21-23-15(12-31-21)20-22-14-3-1-2-4-18(14)32-20/h1-6,11-12H,7-10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSSRZYGSWSQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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